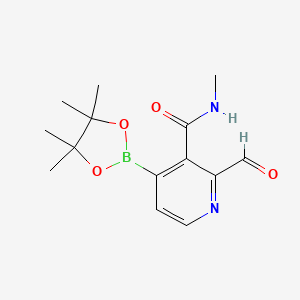
DibutylL-(+)-Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DibutylL-(+)-Tartrate is an organic compound that belongs to the family of tartrate esters. It is derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its chiral properties, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is widely used in various chemical processes and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DibutylL-(+)-Tartrate can be synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:
Tartaric Acid+ButanolH2SO4this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization helps in the purification of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
DibutylL-(+)-Tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tartrate derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the butyl groups.
Aplicaciones Científicas De Investigación
DibutylL-(+)-Tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is explored for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of DibutylL-(+)-Tartrate involves its interaction with specific molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- DiethylL-(+)-Tartrate
- DimethylL-(+)-Tartrate
- DipropylL-(+)-Tartrate
Comparison
Compared to its similar compounds, DibutylL-(+)-Tartrate has unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and interaction with other molecules. The specific arrangement of the butyl groups also affects its chiral properties, making it distinct in its applications and effectiveness in various chemical and biochemical processes.
Propiedades
Fórmula molecular |
C12H20O6-2 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dibutyl-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-3-5-7-11(17,9(13)14)12(18,10(15)16)8-6-4-2/h17-18H,3-8H2,1-2H3,(H,13,14)(H,15,16)/p-2/t11-,12-/m0/s1 |
Clave InChI |
VGYMDCTZOUYUEW-RYUDHWBXSA-L |
SMILES isomérico |
CCCC[C@](C(=O)[O-])([C@](CCCC)(C(=O)[O-])O)O |
SMILES canónico |
CCCCC(C(=O)[O-])(C(CCCC)(C(=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




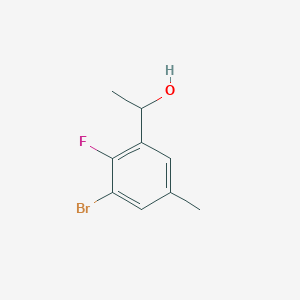

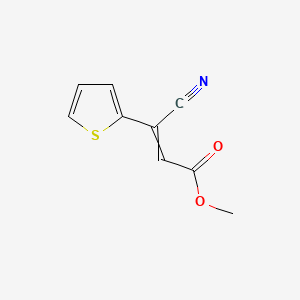
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
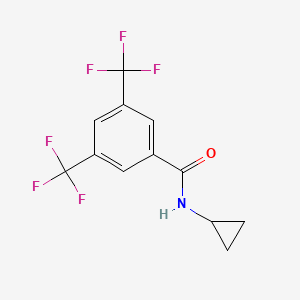
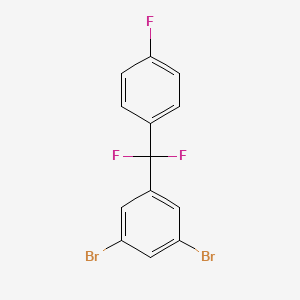
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

